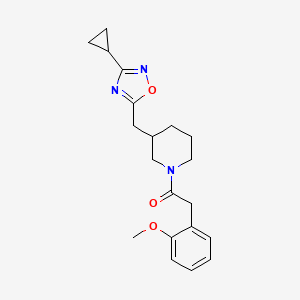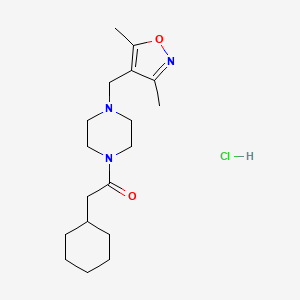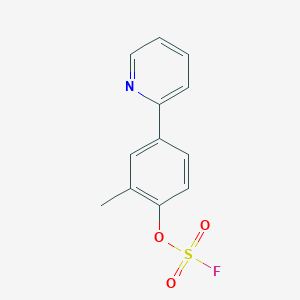
2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H10FNO3S and a molecular weight of 267.27. It is a derivative of pyridine, a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, involves various methods. One common method includes the reaction of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride . Another method involves the SuFEx click reaction in a two-chamber reactor .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP) .Applications De Recherche Scientifique
Photophysical Properties and Applications
A study by Constable et al. (2014) explores a series of iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands. These complexes, including 2-(4-fluorosulfonyloxy-3-methylphenyl)pyridine, show distinct photophysical properties based on their substituents, with sulfone derivatives exhibiting green emission and high photoluminescence quantum yields in degassed solutions. This research highlights the potential of these complexes in photophysical applications due to their structured emission spectra and high emission lifetimes. The study also delves into the structural analysis of these complexes, providing insights into their emission behavior and redox potentials, which align with their observed photophysical characteristics Constable, E., Ertl, C. D., Housecroft, C., & Zampese, J. A. (2014). Dalton Transactions, 43(14), 5343-5356.
Applications in Polymer Chemistry
Liu et al. (2013) synthesized a new diamine containing pyridine and trifluoromethylphenyl groups, which was used to create fluorinated polyamides with pyridine and sulfone moieties. These polymers, characterized by high glass transition temperatures, thermal stability, and mechanical strength, are soluble in common organic solvents. Their low dielectric constants and high transparency make them suitable for applications in electronics, highlighting the role of this compound in the development of advanced polymer materials with potential uses in high-performance electronic devices Liu, X.-L., Wu, D. K., Sun, R., Yu, L.-M., Jiang, J., & Sheng, S.-R. (2013). Journal of Fluorine Chemistry, 154, 16-22.
Fluorescent Sensors for Biological Applications
Hagimori et al. (2015) investigated low-molecular-weight fluorescent sensors based on a pyridine–pyridone core, which includes this compound derivatives, for detecting Zn2+ in living cells. These sensors exhibit a bathochromic shift in emission wavelength and significant fluorescence enhancement upon Zn2+ binding, demonstrating their potential in biological imaging applications. The study provides a foundation for developing sensitive and selective fluorescent probes for metal ion detection in biological systems Hagimori, M., Mizuyama, N., Tominaga, Y., Mukai, T., & Saji, H. (2015). Dyes and Pigments, 113, 205-209.
Propriétés
IUPAC Name |
2-(4-fluorosulfonyloxy-3-methylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-9-8-10(11-4-2-3-7-14-11)5-6-12(9)17-18(13,15)16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBWNOITUJFKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=N2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)
![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)
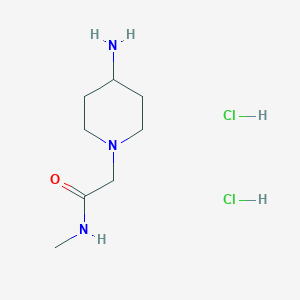
![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)
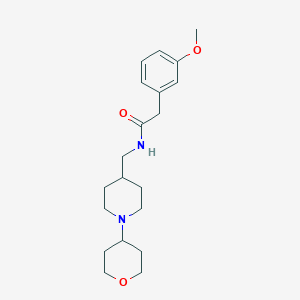
![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

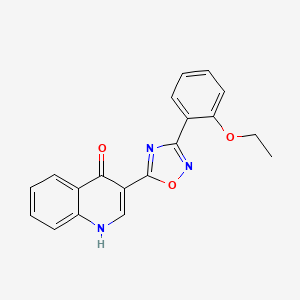

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

